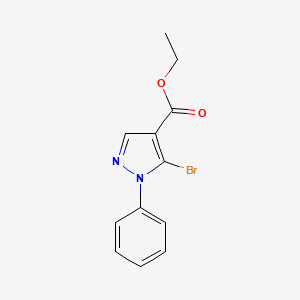

5-溴-1-苯基-1H-吡唑-4-羧酸乙酯

描述

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl 5-bromo-1-phenyl variant is a molecule that has been studied for various applications, including its potential as a nonlinear optical (NLO) material and its antimicrobial properties .

Synthesis Analysis

The synthesis of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions. For instance, a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized using spectroscopic methods such as 1H NMR, UV-Vis, and FT-IR . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These synthetic routes often involve cyclocondensation reactions and are characterized by their stepwise construction of the pyrazole core, followed by various functionalization reactions to introduce different substituents.

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate and its analogs has been extensively studied using experimental techniques like single-crystal X-ray diffraction and supported by theoretical calculations such as density functional theory (DFT) . These studies reveal the geometric parameters of the molecules, including bond lengths, angles, and the spatial arrangement of the substituents around the pyrazole core. The molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties have also been investigated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to the presence of reactive functional groups. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which can further undergo cyclization to form condensed pyrazoles . Additionally, the amino derivative of a related compound was used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be assessed through techniques like thermo gravimetric analysis . The optical properties, such as UV-Vis absorption, are important for applications in optical materials . The antimicrobial activity of these compounds has been evaluated, with some derivatives showing activity comparable to standard drugs against various bacteria and fungi .

科学研究应用

结构和理论研究

5-溴-1-苯基-1H-吡唑-4-羧酸乙酯衍生物的结构性质已通过单晶 X 射线衍射和 DFT(密度泛函理论)研究等技术得到广泛研究。例如,合成了 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯并对其进行了表征,揭示了其晶体结构和电子性质。该化合物以单斜晶系结晶,具有显着的分子间 C-H···O 相互作用,促进了其稳定性。这些研究不仅阐明了结构方面,还提供了对这些化合物的电子结构-性质关系的见解,促进了它们在各个科学研究领域的应用 (Viveka 等,2016)。

在材料科学中的应用

新型的 1,5-二取代-1H-吡唑-3-羧酸乙酯已合成,并探索了它们在材料科学中的潜在应用,特别是作为抗菌剂和在光学限制应用中的应用。某些衍生物对各种菌株表现出与标准药物相当或更优的活性,突出了它们作为抗菌剂的潜力。此外,一些化合物在光学研究中表现出显着的非线性,表明它们作为光学限制应用的候选者的潜力,这对于保护光学传感器和人眼免受强光源至关重要 (Radwan 等,2014;Chandrakantha 等,2013)。

作用机制

Target of Action

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, also known as 5-BROMO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

It’s worth noting that pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cox inhibition . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Given the known activities of pyrazole derivatives, it can be inferred that this compound may influence pathways related to inflammation and pain perception .

Result of Action

Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory and analgesic effects .

安全和危害

未来方向

The future directions for the study and application of pyrazoles, including ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research and application .

属性

IUPAC Name |

ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHULMEYIHSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549901 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

98534-71-5 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

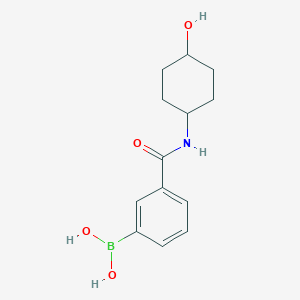

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)